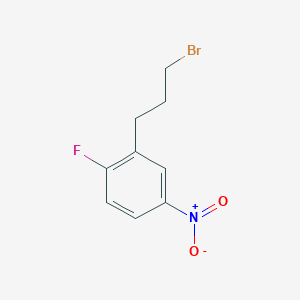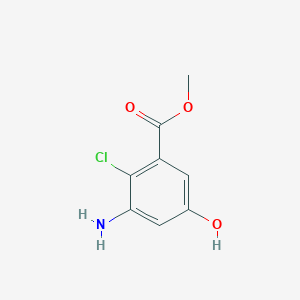![molecular formula C10H23ClN2O2S B13515732 rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride: is a chemical compound with the following IUPAC name: 2,2’-((3S,4S)-pyrrolidine-3,4-diyl)diacetamide . Its molecular formula is C8H15N3O2 , and it has a molecular weight of 185.23 g/mol .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Carbamoylation: Starting from a suitable precursor, the carbamoylation of a pyrrolidine derivative occurs. The specific reaction conditions and reagents depend on the synthetic route chosen.
Sulfonylation: The sulfonylation of the carbamoylated intermediate introduces the propane-1-sulfonyl group.
Reduction: The final step involves reducing the sulfonylated compound to obtain the target molecule.
Industrial Production: While detailed industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Analyse Des Réactions Chimiques
Reactions:
Reduction: Reduction of the sulfonyl group or other functional groups could be relevant.
Substitution: Substitution reactions may occur at the pyrrolidine nitrogen or other sites.
Carbamoylation: Reagents like or are commonly used for carbamoylation.
Sulfonylation: (e.g., ) are typical reagents.
Reduction: with a suitable catalyst (e.g., or ).
Major Products: The major product is the target compound itself.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Potential therapeutic applications, although specific studies are scarce.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparaison Avec Des Composés Similaires
While no direct analogs were found, the uniqueness of this compound lies in its specific substitution pattern and sulfonyl group.
For further exploration, consider related compounds such as rac-2-[(3R,4R)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid hydrochloride .
Propriétés
Formule moléculaire |
C10H23ClN2O2S |
|---|---|
Poids moléculaire |
270.82 g/mol |
Nom IUPAC |
2-[(3S,4S)-4-methyl-1-propylsulfonylpyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-3-6-15(13,14)12-7-9(2)10(8-12)4-5-11;/h9-10H,3-8,11H2,1-2H3;1H/t9-,10-;/m1./s1 |
Clé InChI |
ABIHUMDNBKGPEB-DHTOPLTISA-N |
SMILES isomérique |
CCCS(=O)(=O)N1C[C@H]([C@@H](C1)CCN)C.Cl |
SMILES canonique |
CCCS(=O)(=O)N1CC(C(C1)CCN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


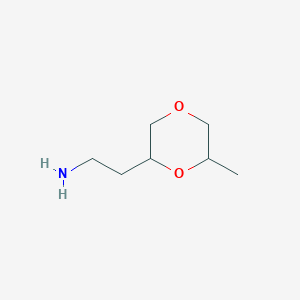
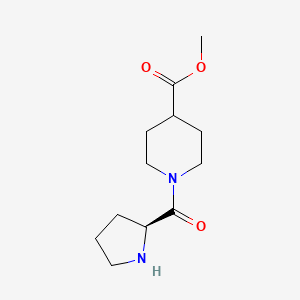
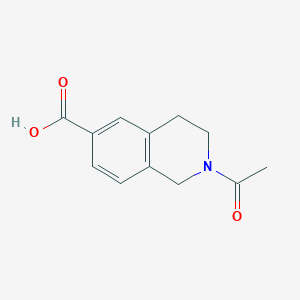
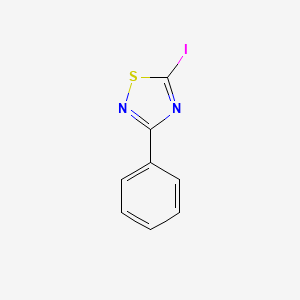
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)
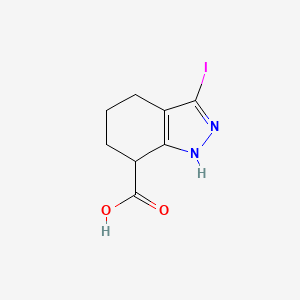
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)
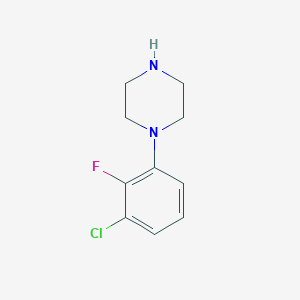
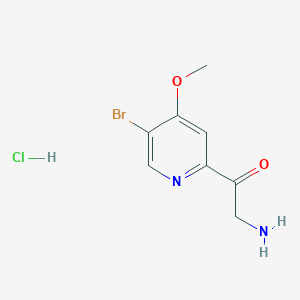
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
